molecular formula C10H15NO B8809006 (4-(tert-Butyl)pyridin-2-yl)methanol

(4-(tert-Butyl)pyridin-2-yl)methanol

Cat. No. B8809006
M. Wt: 165.23 g/mol
InChI Key: AIOQNFLGOFMATK-UHFFFAOYSA-N
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Patent
US06043248

Procedure details

4-t-Butyl-pyridine N-oxide (11.0 g, 72.9 mmole) is dissolved in 200 ml dichloromethane in a 500 ml one neck round bottom flask under nitrogen. The solution is treated with trimethyloxonium tetrafluoroborate (10.8 g, 72.9 mmole), is stirred 1h at room temperature, and the volatiles are removed in vacuo. The solid residue is dissolved in 200 ml methanol in a 500 ml one neck round bottom flask. The solution is heated to reflux, is treated with ammonium persulfate (3.3 g, 14.5 mmole) in 15 ml water, and the reaction mixture is vigorously refluxed for 30 min. The reaction is treated with a second lot of ammonium persulfate (1.65 g, 7.2 mmole) in 7 ml water and is refluxed for an additional 1 h. The reaction is cooled and the bulk of the methanol is removed in vacuo. The residue is diluted with 300 ml conc ammonium hydroxide and the mixture is extracted with 4×100 ml dichloromethane. The combined organics are dried over potassium carbonate and are concentrated in vacuo to a yellow oil. The crude material is chromatographed over 400 g silica gel (230-400 mesh), eluting with 40% acetone/hexane, while collecting 50 ml fractions. Fractions 26-52 are combined and concentrated to afford 8.79 g (73%) of 4-t-Butyl-2-hydroxymethyl-pyridine as a yellow oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
3.3 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
ammonium persulfate
Quantity
1.65 g
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][N+:8]([O-])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].F[B-](F)(F)F.[CH3:17][O+:18](C)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>ClCCl.O>[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH2:17][OH:18])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=[N+](C=C1)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
one
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Step Three
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ammonium persulfate
Quantity
3.3 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
ammonium persulfate
Quantity
1.65 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue is dissolved in 200 ml methanol in a 500 ml one neck round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is vigorously refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for an additional 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CUSTOM
Type
CUSTOM
Details
the bulk of the methanol is removed in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with 300 ml conc ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 4×100 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 400 g silica gel (230-400 mesh)
WASH
Type
WASH
Details
eluting with 40% acetone/hexane
CUSTOM
Type
CUSTOM
Details
while collecting 50 ml fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.79 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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